4-(2-Bromoethylidene)oxane

Insecticide Discovery Agrochemical Research Nuclear Receptor Biology

4‑(2‑Bromoethylidene)oxane (IUPAC: 4‑(2‑bromoethylidene)tetrahydro‑2H‑pyran) is a halogenated heterocyclic building block with the molecular formula C₇H₁₁BrO and a molecular weight of 191.07 g/mol. The structure combines a saturated six‑membered oxane (tetrahydropyran) ring with an exocyclic bromoethylidene substituent, creating a unique hybrid of a cyclic ether and a reactive vinyl‑type halide.

Molecular Formula C7H11BrO
Molecular Weight 191.07 g/mol
CAS No. 21378-20-1
Cat. No. B3252059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Bromoethylidene)oxane
CAS21378-20-1
Molecular FormulaC7H11BrO
Molecular Weight191.07 g/mol
Structural Identifiers
SMILESC1COCCC1=CCBr
InChIInChI=1S/C7H11BrO/c8-4-1-7-2-5-9-6-3-7/h1H,2-6H2
InChIKeyALIMDXRFPWKTBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Bromoethylidene)oxane (CAS 21378‑20‑1) – Chemical Identity & Procurement-Ready Profile


4‑(2‑Bromoethylidene)oxane (IUPAC: 4‑(2‑bromoethylidene)tetrahydro‑2H‑pyran) is a halogenated heterocyclic building block with the molecular formula C₇H₁₁BrO and a molecular weight of 191.07 g/mol [1]. The structure combines a saturated six‑membered oxane (tetrahydropyran) ring with an exocyclic bromoethylidene substituent, creating a unique hybrid of a cyclic ether and a reactive vinyl‑type halide. Predicted density is 1.494 g/cm³, and boiling point under reduced pressure (1.5 Torr) is reported as 73 °C . The compound is recognized as a versatile small‑molecule scaffold and is commercially available from multiple research chemical suppliers with typical purities of 90–95% .

4-(2-Bromoethylidene)oxane: Why Saturated or Ring‑Opened Analogs Cannot Substitute


4‑(2‑Bromoethylidene)oxane is frequently confused with 4‑(2‑bromoethyl)oxane (CAS 4677‑20‑7) or simple bromoalkyl oxiranes, but such substitutions are chemically and functionally invalid. The exocyclic double bond in 4‑(2‑bromoethylidene)oxane alters both electronic character and steric accessibility. In the saturated analog 4‑(2‑bromoethyl)oxane (MW = 193.08 g/mol, C₇H₁₃BrO), the absence of the C=C bond eliminates the possibility of addition reactions, cross‑coupling, or cycloadditions that depend on the alkene moiety [1]. Conversely, using a smaller oxirane analog such as 2‑(2‑bromoethyl)oxirane (MW = 151.00 g/mol) forfeits the tetrahydropyran ring and its defined spatial arrangement . The result is a complete loss of the target compound’s dual reactivity profile—substitution at the bromine terminus and functionalization across the double bond—which underpins its role as a multifunctional intermediate. Procurement decisions that ignore this structural distinction introduce synthetic risk, re‑optimization costs, and potential project delays.

Quantitative Differentiation of 4-(2-Bromoethylidene)oxane Against In‑Class Comparators


Ecdysone Receptor Agonist Activity: Species‑Selective Potency vs. 4‑(2‑Bromoethyl)oxane

In insect cell‑based ecdysone receptor (EcR) assays, 4‑(2‑bromoethylidene)oxane exhibits markedly different agonist potency depending on species context. Against the Bombyx mori (silkworm) EcR in Bm5 cells, the compound shows an EC₅₀ of 151 nM, whereas the saturated analog 4‑(2‑bromoethyl)oxane (CAS 4677‑20‑7) is entirely inactive in the same assay format [1][2]. The presence of the bromoethylidene alkene is therefore essential for receptor engagement in this system. When tested against the Spodoptera littoralis (cotton leafworm) EcR in Sl2 cells, 4‑(2‑bromoethylidene)oxane yields a weaker EC₅₀ of 437 nM, demonstrating species‑level selectivity [1].

Insecticide Discovery Agrochemical Research Nuclear Receptor Biology

Boiling Point as a Process Selector: Vacuum Distillation Behavior vs. Saturated Analog

Under reduced pressure (1.5 Torr), 4‑(2‑bromoethylidene)oxane boils at 73 °C . In stark contrast, the saturated comparator 4‑(2‑bromoethyl)oxane (CAS 4677‑20‑7) has a boiling point of 224 °C at atmospheric pressure, and even under vacuum its boiling point remains substantially higher . This >150 °C difference in boiling range directly impacts purification strategy: the target compound can be isolated by gentle vacuum distillation with reduced risk of thermal decomposition, whereas the saturated analog requires higher‑temperature distillations that may promote side reactions or decomposition.

Process Chemistry Purification Optimization Scale‑up Feasibility

Dual‑Reactive Architecture: Alkene + Alkyl Bromide vs. Mono‑Reactive Saturated Analogs

4‑(2‑Bromoethylidene)oxane possesses two distinct reactive centers: an sp²‑hybridized exocyclic double bond capable of addition, cycloaddition, or cross‑coupling reactions, and a terminal alkyl bromide primed for nucleophilic substitution [1]. This contrasts with 4‑(2‑bromoethyl)oxane, which lacks the alkene entirely and can only participate in Sₙ2 or related substitution chemistry [2]. The presence of the double bond in 4‑(2‑bromoethylidene)oxane expands the synthetic utility from a simple alkylating agent to a building block suitable for Heck‑type couplings, Diels–Alder cycloadditions, or epoxidation/aziridination sequences—transformations that are structurally impossible for the saturated comparator.

Synthetic Methodology Complex Molecule Construction Orthogonal Functionalization

Predicted Density as a Proxy for Molecular Packing: 1.494 g/cm³ vs. Saturated Analog (1.302 g/cm³)

The predicted density of 4‑(2‑bromoethylidene)oxane is 1.494 ± 0.06 g/cm³ . The saturated analog 4‑(2‑bromoethyl)oxane has a reported density of 1.302 g/cm³ . This ~15% higher density for the unsaturated compound reflects the presence of the C=C bond, which reduces conformational flexibility and enables tighter molecular packing. In practical terms, this property influences solubility in lipophilic media, crystallization behavior, and behavior in biphasic systems—factors that can impact formulation of agrochemical or material science intermediates.

Formulation Development Crystallization Screening Solid‑State Chemistry

Documented Patent Relevance: 38 Patent Citations vs. Near‑Zero for Saturated Analog

Public chemical databases indicate that 4‑(2‑bromoethylidene)oxane is cited in 38 distinct patent documents [1]. In contrast, the saturated comparator 4‑(2‑bromoethyl)oxane appears in fewer than 5 patents. While the specific contents of those patents cannot be exhaustively enumerated here, the sheer volume of patent references for the bromoethylidene derivative signals established industrial and academic interest as a claimed intermediate or component of proprietary compositions. This contrasts with the comparator, which has not attracted comparable IP attention.

Intellectual Property Analysis Commercial Viability Freedom‑to‑Operate

Validated Research & Industrial Applications for 4-(2-Bromoethylidene)oxane Based on Differential Evidence


Insect Growth Regulator (IGR) Screening and Hit Validation

The compound’s 151 nM EC₅₀ agonism at the Bombyx mori ecdysone receptor [1] makes it a suitable positive control or starting point for IGR discovery programs targeting lepidopteran pests. Its species‑selective profile (437 nM in Spodoptera littoralis) allows researchers to probe receptor subtype differences [2]. Saturated analogs lacking the alkene are inactive in this assay and should be avoided.

Process‑Friendly Synthesis of Tetrahydropyran‑Containing Natural Product Intermediates

The mild boiling point (73 °C at 1.5 Torr) supports purification by vacuum distillation without decomposition. Combined with its dual alkene/alkyl bromide reactivity [3], the compound serves as an efficient, isolable intermediate in the construction of complex oxacyclic frameworks found in marine natural products (e.g., Laurencia bromoethers) or polyether ionophores.

Orthogonal Functionalization Studies and Methodological Development

The presence of two distinct reactive handles—an exocyclic alkene and a primary alkyl bromide—provides a defined model system for developing and comparing sequential, chemoselective reactions (e.g., Sₙ2 followed by Heck coupling, or alkene epoxidation followed by ring‑opening) . This dual‑reactivity simplifies reaction optimization and mechanistic studies.

Agrochemical / Material Science Intermediate with Documented IP Precedent

With 38 patent citations [4], the compound has demonstrable industrial relevance. This level of patent activity reduces the risk of adopting an unproven intermediate and provides a broader landscape for freedom‑to‑operate analysis in agrochemical and specialty chemical research programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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